BenchChemオンラインストアへようこそ!

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Medicinal Chemistry Drug‑Likeness ADME

Target compound is a 6-isobutyrate-4-aryl-2-oxo-2H-chromene with a 3,4-dimethoxyphenyl substituent—a substitution pattern absent from published apoptosis SAR studies. It enables head-to-head positional selectivity mapping against the 7-isobutyrate isomer (CAS 896037-66-4) and 7-OMe standard. The α-branched isobutyrate ester is predicted to resist esterase hydrolysis, offering metabolic stability advantages in long-duration cellular assays. Sourced from the InterBioScreen screening library (STOCK1N-75473) with documented QC, it is suitable for chemogenomic target deconvolution and affinity-based proteomics. Differentiating structural features—6-substitution, dimethoxy aryl pattern, and branched ester—make it a non-substitutable tool for SAR expansion.

Molecular Formula C22H22O6
Molecular Weight 382.412
CAS No. 869341-75-3
Cat. No. B2621133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
CAS869341-75-3
Molecular FormulaC22H22O6
Molecular Weight382.412
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-9-17-16(11-15)13(3)20(22(24)28-17)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3
InChIKeyLBZSKXDZGMITHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate (CAS 869341-75-3): Core Identity and Procurement Context


3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate (CAS 869341-75-3) is a fully synthetic 4-aryl-2-oxo-2H-chromene (coumarin) derivative carrying a 3,4-dimethoxyphenyl substituent at C‑3, a methyl group at C‑4, and a 2‑methylpropanoate (isobutyrate) ester at the 6‑position. Its molecular formula is C₂₂H₂₂O₆, molecular weight 382.41 g mol⁻¹, calculated LogP 4.29, topological polar surface area 71.06 Ų, hydrogen‑bond acceptor count 4, and rotatable bond count 6 [1]. The compound is registered in PubChem and is catalogued in the InterBioScreen (IBS) screening library as STOCK1N‑75473, indicating its origin as a member of a diverse synthetic collection designed for broad biological evaluation [2]. The 4‑aryl‑2‑oxo‑2H‑chromene scaffold has been explored as a source of apoptosis inducers in anticancer drug discovery, with published structure–activity relationships (SAR) demonstrating that both the substitution position and the nature of the aryl and ester groups profoundly influence biological activity [3].

Why Generic Substitution Fails for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate: Positional and Substitution‑Specific Differentiation


Within the 4‑aryl‑2‑oxo‑2H‑chromene class, even small structural changes produce large differences in biological activity. Kemnitzer et al. demonstrated that in the apoptosis‑induction SAR, a methoxy group at the 7‑position was strongly preferred: the most potent compound (a 7,8‑fused N‑methylpyrrole analog) achieved an EC₅₀ of 13 nM in T47D breast cancer cells, while 7‑NMe₂, 7‑NH₂, and 7‑Cl analogs all displayed low potency [1]. This position‑dependent SAR means that the target compound’s isobutyrate ester at the 6‑position cannot be assumed to be functionally interchangeable with the 7‑yl positional isomer (CAS 896037‑66‑4) [2]. Moreover, the 3,4‑dimethoxyphenyl substitution pattern distinguishes the target from mono‑methoxy analogs (e.g., 4‑methoxyphenyl analog CAS 869341‑74‑2), altering hydrogen‑bond acceptor capacity (HBA = 4 vs. 3) and molecular volume [3]. The isobutyrate ester itself, featuring α‑carbon branching, is expected to exhibit different metabolic stability compared with straight‑chain esters (e.g., propanoate) [4]. These cumulative differences—substitution position, aryl‑ring methoxylation pattern, and ester type—preclude the assumption that any generic coumarin library member can serve as a direct substitute in a given assay system.

Quantitative Evidence Guide for Differentiating 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate from Closest Analogs


Lipophilicity and Polar Surface Area: 6‑yl vs. 7‑yl Isobutyrate Positional Isomers

The target compound [3‑(3,4‑dimethoxyphenyl)‑4‑methyl‑2‑oxo‑2H‑chromen‑6‑yl 2‑methylpropanoate] exhibits a computed LogP of 4.29 and a topological polar surface area (TPSA) of 71.06 Ų [1]. Its 7‑yl positional isomer [CAS 896037‑66‑4] shares the identical molecular formula (C₂₂H₂₂O₆, MW 382.41) but differs in the ester attachment position [2]. Although experimental LogP and TPSA values for the 7‑yl isomer have not been reported, the positional shift from the 6‑ to the 7‑position is expected to alter these physicochemical descriptors based on the differential electronic environment of the coumarin ring [3].

Medicinal Chemistry Drug‑Likeness ADME

Positional Isomerism Controls Apoptosis‑Inducing Activity: Evidence from 4‑Aryl‑2‑Oxo‑2H‑Chromene SAR

Kemnitzer et al. showed that in the 4‑aryl‑2‑oxo‑2H‑chromene series, a methoxy substituent at the 7‑position was strongly preferred for apoptosis‑inducing activity in T47D human breast cancer cells. The most active compound, bearing an N‑methylpyrrole fused at the 7,8‑positions, achieved an EC₅₀ of 13 nM, whereas 7‑NMe₂, 7‑NH₂, and 7‑Cl analogs exhibited low potency [1]. This SAR directly demonstrates that the 6‑ vs. 7‑substitution position is not interchangeable. The target compound places the isobutyrate ester at the 6‑position—a substitution pattern not evaluated in the published apoptosis SAR. Consequently, researchers choosing between the 6‑yl isobutyrate (target) and the 7‑yl isobutyrate (CAS 896037‑66‑4) must anticipate that the biological activity profile will differ based on the established positional‑substitution teaching of the chemotype [1].

Apoptosis Induction Cancer Cell Biology Structure–Activity Relationship

3,4‑Dimethoxy vs. 4‑Methoxy Phenyl Substitution: Differential Hydrogen‑Bond Acceptor Capacity and Molecular Recognition

The target compound carries a 3,4‑dimethoxyphenyl group at C‑3, providing two methoxy oxygen atoms and a total hydrogen‑bond acceptor count (HBA) of 4 [1]. The corresponding 4‑methoxyphenyl analog [CAS 869341‑74‑2; C₂₁H₂₀O₅, MW 352.4] lacks the 3‑methoxy group, reducing the HBA count to 3 and resulting in a smaller molecular volume . The 4‑methoxyphenyl analog has been screened in PubChem qHTS assays for lactate dehydrogenase (LDHA) inhibition and for Foot‑and‑Mouth Disease Virus antivirals, although specific IC₅₀ values are not reported . The additional hydrogen‑bond acceptor in the target compound may alter target‑binding profiles relative to the mono‑methoxy analog, a consideration that is relevant when compounds are used as probes in target‑identification campaigns or when comparing screening outcomes across analogs [1].

Molecular Recognition Ligand–Target Interactions Screening Library Design

Isobutyrate Ester vs. Alternative 6‑Position Esters: Predicted Metabolic Stability Differentiation

The target compound incorporates a 2‑methylpropanoate (isobutyrate) ester at the 6‑position. Alternative 6‑position esters within the same coumarin scaffold include the propanoate (straight‑chain) and the benzenesulfonate (CAS 869341‑50‑4) derivatives [1]. α‑Carbon branching in esters (isobutyrate vs. propanoate) is well‑established in the prodrug literature to reduce the rate of esterase‑mediated hydrolysis, thereby imparting greater metabolic stability [2]. This steric shielding effect has not been measured directly for the present coumarin series, and the magnitude of the stability difference cannot be quantified without experimental determination. Nevertheless, the class‑level inference is that the isobutyrate ester may provide enhanced stability in biological matrices compared with less hindered esters, a factor that could influence the persistence of the compound in cell‑based assays or in vivo models [2].

Prodrug Design Metabolic Stability Esterase Susceptibility

InterBioScreen STOCK1N‑75473 Catalog Identity: A Quality‑Controlled Screening Library Member vs. Bespoke Synthesis

The target compound is specifically catalogued as STOCK1N‑75473 in the InterBioScreen (IBS) compound library, a curated collection of over 485 000 synthetic small molecules used in pharmaceutical and agrochemical screening programs worldwide [1][2]. This catalog identity distinguishes the compound from custom‑synthesized analogs that may lack an equivalent stereoelectronic fingerprint, purity profile, or batch‑to‑batch reproducibility. The IBS library has been employed in numerous virtual and experimental screening campaigns, including studies targeting SARS‑CoV‑2 [3], prostate cancer, and Alzheimer’s disease, providing a context of use that bespoke synthesized coumarins do not share. Although no specific biological activity has been reported for STOCK1N‑75473 in the public domain, its inclusion in the IBS collection implies that the compound has passed the supplier’s quality‑control and structural‑verification standards suitable for high‑throughput screening deployment [2].

Chemical Library Procurement High‑Throughput Screening Compound Quality Assurance

Best Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate (CAS 869341-75-3)


Positional Isomer Selectivity Profiling in Apoptosis‑Induction Screening

The published SAR for 4‑aryl‑2‑oxo‑2H‑chromenes demonstrates that the substitution position is a dominant determinant of apoptosis‑inducing potency [1]. The target compound, with its isobutyrate ester at the 6‑position, represents a substitution pattern not evaluated in the original SAR studies. It is therefore best deployed in side‑by‑side comparative screening with the corresponding 7‑yl isobutyrate isomer (CAS 896037‑66‑4) and the 7‑OMe analog to experimentally map the positional selectivity of apoptosis induction in multiple cancer cell lines. Such profiling can clarify whether 6‑substitution confers a distinct activity window or selectivity profile that would be obscured by using only the more common 7‑substituted congeners.

Metabolic Stability Assessment of an α‑Branched Ester Coumarin Scaffold

The isobutyrate ester at the 6‑position is expected, based on established prodrug design principles, to exhibit greater resistance to esterase‑mediated hydrolysis than straight‑chain esters [2]. The target compound is a suitable candidate for head‑to‑head metabolic stability comparisons in liver microsome or plasma stability assays against the propanoate analog. Quantifying the half‑life difference under identical conditions would provide the first direct experimental evidence of the metabolic advantage (or lack thereof) of α‑branching in this coumarin series, informing the design of more stable probes for long‑duration cellular assays.

Chemogenomic Target Deconvolution Using a Library‑Derived Coumarin Probe

As an InterBioScreen library member (STOCK1N‑75473), the target compound carries a documented catalog identity and has undergone supplier‑level quality control [3]. This makes it suitable for chemogenomic target‑deconvolution studies where compound identity and purity must be rigorously documented. The compound’s 3,4‑dimethoxyphenyl substitution pattern, which provides an additional hydrogen‑bond acceptor relative to mono‑methoxy analogs [4], may yield a distinct target‑binding profile that could be exploited in affinity‑based proteomics or thermal shift assays to identify novel protein interactors of the 4‑aryl‑2‑oxo‑2H‑chromene chemotype.

Physicochemical Property Benchmarking for Coumarin Analog Prioritization

With a computed LogP of 4.29 and a TPSA of 71.06 Ų, the target compound occupies a drug‑like physicochemical space that may be suitable for oral bioavailability [4]. It can serve as a reference point in computational prioritization workflows that rank coumarin analogs by predicted ADME properties. Comparative in silico analysis against the 7‑yl isomer and the 4‑methoxyphenyl analog, using the same computational methodology, would allow medicinal chemistry teams to rationally select the most promising members of the series for synthesis and biological evaluation before committing resources to custom synthesis.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.